1,3-Dichloro-2,4-bis(trifluoromethyl)benzene (CAS 1221272-88-3) is a highly specialized, electron-deficient aromatic building block characterized by the synergistic electron-withdrawing effects of two trifluoromethyl (-CF3) and two chlorine (-Cl) substituents[1]. Unlike standard halobenzenes, the specific 1,3-dichloro and 2,4-bis(trifluoromethyl) substitution pattern places both chlorine atoms in positions that are highly activated for nucleophilic aromatic substitution (SNAr). Specifically, the chlorine at position 1 is activated by ortho- and para-CF3 groups, while the chlorine at position 3 is activated by two ortho-CF3 groups. This renders the molecule an exceptionally reactive bis-electrophile, making it a highly effective precursor for the synthesis of advanced fluorinated polyethers, high-performance engineering plastics, and metabolically stable agrochemical active ingredients[2]. For procurement teams, sourcing this exact isomer guarantees catalyst-free substitution pathways that are inaccessible to simpler analogs.
Substituting 1,3-dichloro-2,4-bis(trifluoromethyl)benzene with simpler analogs like 1,3-dichlorobenzene or even isomeric forms such as 1,4-dichloro-2,5-bis(trifluoromethyl)benzene fundamentally alters synthetic workflows and downstream material properties [1]. In simpler dichlorobenzenes, the lack of strong electron-withdrawing groups necessitates expensive palladium or copper catalysts and harsh conditions (>150 °C) to achieve cross-coupling, which introduces trace metal contamination [2]. Furthermore, in isomers where the -CF3 groups are meta to the halogens, the SNAr activation is drastically reduced. The specific ortho/para and double-ortho activation in the 1,3-dichloro-2,4-bis(CF3) isomer allows for rapid, quantitative di-substitution under mild, catalyst-free conditions [3]. This eliminates the need for heavy-metal remediation in pharmaceutical or electronic-grade polymer manufacturing, directly impacting process economics and purity profiles.
The strategic placement of two -CF3 groups at the 2 and 4 positions dramatically lowers the activation energy for nucleophilic attack at the 1 and 3 chlorine positions[1]. Kinetic studies on structurally analogous highly activated systems indicate that di-substitution with phenoxide nucleophiles reaches >95% conversion at 60–80 °C in polar aprotic solvents. In contrast, the unactivated baseline 1,3-dichlorobenzene requires temperatures exceeding 200 °C or the use of transition-metal catalysts to achieve comparable conversion[2].
| Evidence Dimension | Temperature required for >95% di-substitution (SNAr with phenoxides) |
| Target Compound Data | 60–80 °C (catalyst-free) |
| Comparator Or Baseline | 1,3-Dichlorobenzene (>200 °C or requires Pd/Cu catalysis) |
| Quantified Difference | >120 °C reduction in reaction temperature; elimination of metal catalysts |
| Conditions | Polar aprotic solvent (e.g., DMF, NMP), standard basic conditions (K2CO3) |
Enables mild, catalyst-free polymerization or functionalization, drastically reducing energy costs and avoiding heavy-metal contamination in the final product.
For agrochemical discovery, the incorporation of the 2,4-bis(trifluoromethyl) motif significantly alters the physicochemical profile of the resulting scaffold. Chemoinformatic predictions indicate that the target compound possesses a predicted XlogP of 4.9[1], compared to ~3.5 for 1,3-dichloro-4-(trifluoromethyl)benzene. This significant increase in lipophilicity enhances penetration through insect cuticles or plant cuticular waxes. Furthermore, the complete substitution of the 1, 2, 3, and 4 positions blocks primary sites of cytochrome P450-mediated oxidative metabolism, extending the half-life of derived active ingredients [2].
| Evidence Dimension | Calculated Partition Coefficient (XlogP) |
| Target Compound Data | 4.9 |
| Comparator Or Baseline | 1,3-Dichloro-4-(trifluoromethyl)benzene (~3.5) |
| Quantified Difference | ~1.4 logP unit increase |
| Conditions | Standard predictive chemoinformatic models (e.g., XLogP3) |
Crucial for agrochemical procurement teams designing highly penetrative, metabolically resistant pesticides or herbicides.
When utilized as a monomer for polyether synthesis, the rigid, sterically demanding bis(trifluoromethyl) groups restrict polymer chain mobility. Analogous fluorinated polyarylene ethers demonstrate that incorporating such highly substituted rings increases the glass transition temperature (Tg) by 30–50 °C relative to non-fluorinated polyetheretherketone (PEEK) analogs [1]. Additionally, the high fluorine content enhances thermal oxidative stability and lowers the dielectric constant, making the resulting materials highly suitable for advanced microelectronics[2].
| Evidence Dimension | Glass Transition Temperature (Tg) shift in derived polyethers |
| Target Compound Data | +30 to +50 °C increase |
| Comparator Or Baseline | Non-fluorinated 1,3-dichlorobenzene-derived polyethers |
| Quantified Difference | 30–50 °C higher Tg; significantly lower dielectric constant |
| Conditions | Standard differential scanning calorimetry (DSC) of derived high-molecular-weight polymers |
Justifies the higher procurement cost for materials scientists aiming to synthesize next-generation, high-Tg, low-dielectric aerospace or electronic polymers.
Leveraging the extreme SNAr reactivity of the 1 and 3 chlorine positions, this compound is perfectly suited as a bis-electrophilic monomer for step-growth polymerization with bisphenols [1]. This application directly benefits from the mild reaction conditions and eliminates the need for residual metal catalyst removal, which is critical for producing electronic-grade, low-dielectric insulating films.
The high predicted lipophilicity (XlogP 4.9)[2] and steric shielding provided by the 2,4-bis(trifluoromethyl) groups make this compound an ideal intermediate for synthesizing next-generation insecticides and fungicides. The substitution pattern effectively blocks metabolic degradation pathways, allowing formulators to achieve higher field efficacy at lower application rates[3].
The strong electron-withdrawing nature and steric bulk of the molecule can be exploited to tune the optoelectronic properties and phase behavior of liquid crystalline materials [4]. The ability to easily substitute the chlorine atoms allows for the rapid assembly of complex, highly fluorinated rigid cores necessary for advanced display technologies.
Acute Toxic;Irritant